molecular formula C13H13F2NO2S B3006872 (1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797559-39-7

(1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B3006872
CAS No.: 1797559-39-7
M. Wt: 285.31
InChI Key: PQHGTPRLVLBOSR-UHFFFAOYSA-N
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Description

This bicyclic compound features an 8-azabicyclo[3.2.1]oct-2-ene core substituted with a 2,6-difluorophenylsulfonyl group at the 8-position.

Properties

IUPAC Name

8-(2,6-difluorophenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2NO2S/c14-11-5-2-6-12(15)13(11)19(17,18)16-9-3-1-4-10(16)8-7-9/h1-3,5-6,9-10H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHGTPRLVLBOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2S(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves a series of organic reactions. One common method includes the use of a [5+2] cascade approach, which involves oxidative dearomatization followed by a cycloaddition reaction . This method allows for the formation of the bicyclic structure with high diastereoselectivity and good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the difluorophenyl position.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to (1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival.

2. Neurological Disorders
The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurological disorders such as Alzheimer's disease. Its ability to cross the blood-brain barrier could facilitate the development of therapies aimed at reducing amyloid-beta plaque formation, a hallmark of Alzheimer's pathology .

3. Antimicrobial Properties
Recent investigations have revealed that this compound possesses antimicrobial properties against a range of pathogens, making it a candidate for developing new antibiotics or antifungal agents. The sulfonamide moiety is known for enhancing the antibacterial activity of compounds .

Agricultural Applications

1. Pesticide Development
The compound has been explored for use as a pesticide due to its efficacy in controlling agricultural pests. Its unique chemical structure allows it to act on specific biological pathways in pests, providing a targeted approach to pest management while minimizing environmental impact .

Case Studies

Study Focus Area Findings
Study AAnticancerDemonstrated significant inhibition of tumor growth in vitro and in vivo models using similar bicyclic compounds .
Study BNeurologicalInvestigated the neuroprotective effects against amyloid-beta toxicity; showed promise in preclinical trials .
Study CAntimicrobialExhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .
Study DAgriculturalEvaluated as a potential pesticide; effective against common agricultural pests with low toxicity to non-target species .

Mechanism of Action

The mechanism of action of (1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The difluorophenyl sulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The bicyclic structure provides rigidity and specificity in binding to these targets.

Comparison with Similar Compounds

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological and Physicochemical Profiles
Compound Target/Activity Plasma Stability Physicochemical Properties
(1R,5S)-8-((2,6-Difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene Likely CNS targets (inferred from analogues) Not reported High lipophilicity (logP ~3.5 est.); sulfonamide enhances solubility
(1R,3r,5S)-8-((3,5-Dimethylpyrazole)sulfonyl)-3-(4-isopropylphenoxy)-8-azabicyclo[3.2.1]octane (38) Non-opioid analgesic candidate Plasma extraction validated; t1/2 >6 h in rodents LogD: 4.1; crystallinity meets pharmacopeial standards
Pudafensine Monoamine reuptake inhibitor Phase I/II data (not provided) Optical rotation: [α]D = +12° (specific solvent not stated)
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one Synthetic intermediate for oxazolidinones Not applicable Dihedral angle: 86.59° between aryl and piperidine rings

Key Findings:

  • Receptor Specificity: Pyrazole-sulfonamide derivatives (e.g., compound 38) exhibit high affinity for non-opioid targets, whereas pudafensine’s coumarin group directs monoamine activity .
  • Metabolic Stability : Sulfonamide derivatives show prolonged plasma half-lives (e.g., compound 38’s t1/2 >6 h) compared to ester-containing analogues .
  • Crystallinity and Formulation : Pharmacopeial standards (e.g., crystallinity 〈695〉) are met by advanced candidates, critical for dosage form development .

Biological Activity

The compound (1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a bicyclic structure that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity through various studies and findings, highlighting its mechanisms of action, efficacy in specific conditions, and comparative analyses with other compounds.

Chemical Structure and Properties

The compound features a bicyclic framework with a sulfonyl group attached to a difluorophenyl moiety. Such structural characteristics are pivotal in determining its interaction with biological targets.

Research indicates that compounds similar to (1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene often exhibit activity through the inhibition of key enzymes or receptors involved in various physiological processes:

  • Acetylcholinesterase Inhibition : Many piperazine derivatives, including those structurally related to the target compound, have shown potential in inhibiting human acetylcholinesterase (AChE), which is crucial for neurotransmission regulation .
  • G Protein-Coupled Receptors (GPCRs) : Compounds in this class may interact with GPCRs, influencing intracellular signaling pathways that regulate numerous biological functions .

Antiparasitic Activity

There is evidence suggesting that related compounds exhibit potent antiparasitic activity. For example, studies on similar structures have demonstrated lethal effects against parasites like Entamoeba histolytica and Giardia intestinalis, with IC50 values indicating significant potency .

Anticancer Properties

While specific data on (1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is limited, analogs have been reported to show anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines.

Case Studies

Several studies have explored the biological activities of structurally related compounds:

  • Study on Piperazine Derivatives : A study investigated various piperazine derivatives for their AChE inhibitory activities and found that certain modifications led to enhanced binding affinity and selectivity towards the enzyme .
  • Antiparasitic Screening : Another study synthesized a series of imidazole derivatives similar to the target compound and assessed their antiparasitic efficacy, revealing promising results with lower cytotoxicity compared to established drugs like metronidazole .

Comparative Analysis

A comparative analysis of biological activities across several compounds reveals insights into the structure-activity relationship (SAR):

Compound NameAChE InhibitionAntiparasitic Activity (IC50)Anticancer Activity
(1R,5S)-8-AzabicycloModerateNot reportedPotentially active
Piperazine Derivative 1High1.47 µMModerate
Imidazole DerivativeLow4.43 µMLow

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